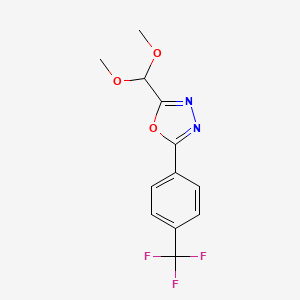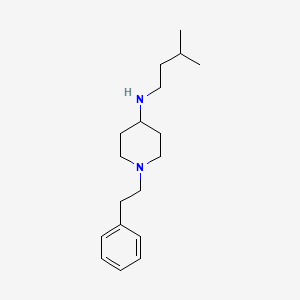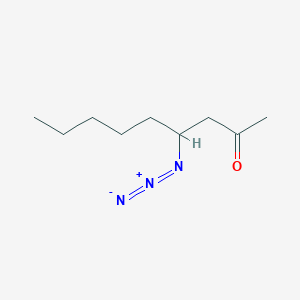![molecular formula C19H18N4O3 B12635201 Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)
Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-morpholin-4-yl-2-phénylpyrido[3,2-d]pyrimidine-6-carboxylate de méthyle est un composé hétérocyclique appartenant à la famille des pyrido[3,2-d]pyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La structure unique de ce composé, qui comprend un cycle morpholine, un groupe phényle et un noyau pyrido[3,2-d]pyrimidine, contribue à ses propriétés chimiques distinctes et à ses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-morpholin-4-yl-2-phénylpyrido[3,2-d]pyrimidine-6-carboxylate de méthyle implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la 5-acétyl-6-amino-4-méthylsulfanyl-2-phénylpyrimidine avec la morpholine sous reflux dans un solvant approprié comme le butanol . Les conditions de réaction, y compris la température et le temps de réaction, sont optimisées pour obtenir des rendements élevés et la pureté du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la capacité du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-morpholin-4-yl-2-phénylpyrido[3,2-d]pyrimidine-6-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium pour modifier des groupes fonctionnels spécifiques.
Réactifs et conditions courants
Oxydation : Acide m-chloroperbenzoïque, généralement utilisé dans un solvant organique comme le dichlorométhane.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Divers nucléophiles tels que les amines ou les thiols, souvent en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant l'activité biologique du composé.
Applications de la recherche scientifique
Le 4-morpholin-4-yl-2-phénylpyrido[3,2-d]pyrimidine-6-carboxylate de méthyle a plusieurs applications de recherche scientifique, notamment :
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques en raison de ses propriétés chimiques polyvalentes.
Mécanisme d'action
Le mécanisme d'action du 4-morpholin-4-yl-2-phénylpyrido[3,2-d]pyrimidine-6-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. L'une des cibles principales est la phosphatidylinositol 3-kinase (PI3K), une enzyme impliquée dans la croissance, la prolifération et la survie cellulaires . En inhibant la PI3K, le composé peut perturber ces processus cellulaires, conduisant à la suppression de la croissance et de la prolifération tumorale. De plus, le composé peut interagir avec d'autres protéines kinases, contribuant davantage à son activité anticancéreuse.
Applications De Recherche Scientifique
Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. One of the primary targets is phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can disrupt these cellular processes, leading to the suppression of tumor growth and proliferation. Additionally, the compound may interact with other protein kinases, further contributing to its anticancer activity.
Comparaison Avec Des Composés Similaires
Le 4-morpholin-4-yl-2-phénylpyrido[3,2-d]pyrimidine-6-carboxylate de méthyle peut être comparé à d'autres dérivés de pyrido[3,2-d]pyrimidine, tels que :
4-(Benzylamino)-7-méthyl-2-phénylpyrido[2,3-d]-pyrimidin-5(8H)-one : Connu pour son activité antiproliférative.
2-(4′-Morpholin-4″-yl-5H-chromeno[2,3-d]pyrimidin-2′-yl)phénol : Présente des propriétés neuroprotectrices et anti-inflammatoires.
2-(1H-indazol-4-yl)-6-(4-méthanesulfonyl-pipérazin-1-ylméthyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine : Un inhibiteur puissant de la PI3 kinase p110alpha, utilisé dans le traitement du cancer.
L'unicité du 4-morpholin-4-yl-2-phénylpyrido[3,2-d]pyrimidine-6-carboxylate de méthyle réside dans ses caractéristiques structurelles spécifiques et sa capacité à inhiber plusieurs protéines kinases, ce qui en fait un composé précieux dans la recherche en chimie médicinale.
Propriétés
Formule moléculaire |
C19H18N4O3 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H18N4O3/c1-25-19(24)15-8-7-14-16(20-15)18(23-9-11-26-12-10-23)22-17(21-14)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Clé InChI |
SJCLUXGLTNBZDU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)

![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)


![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)

